![molecular formula C19H11ClN6O2 B5438923 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. This method involves the condensation of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation mechanism, which is efficient and environmentally friendly.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.
Agrochemicals: The compound can be used in the development of herbicides and insecticides due to its activity against various pests.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds to 5-Amino-3-[(1Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoeth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile include other pyrazole derivatives such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Known for its anti-inflammatory and analgesic properties.
1-Aryl-5-aminopyrazole: Acts as an antagonist for neuropeptide Y5 (NPY5) receptors.
3,3-Bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and nitro groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-amino-3-[(Z)-2-(2-chloro-5-nitrophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN6O2/c20-17-7-6-15(26(27)28)9-12(17)8-13(10-21)18-16(11-22)19(23)25(24-18)14-4-2-1-3-5-14/h1-9H,23H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQXUQORWQBHNQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)
![3-Methyl-12-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B5438844.png)
![N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5438849.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)
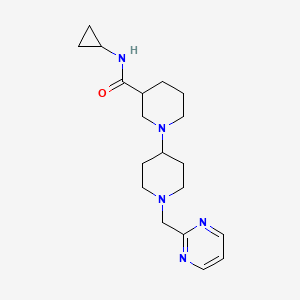
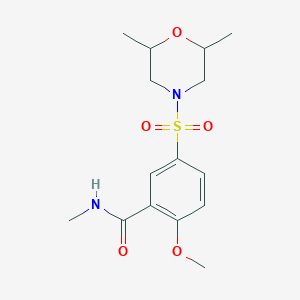
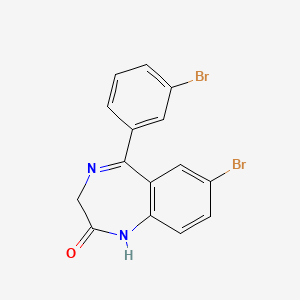
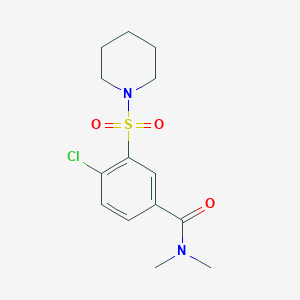
![(6Z)-6-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5438880.png)
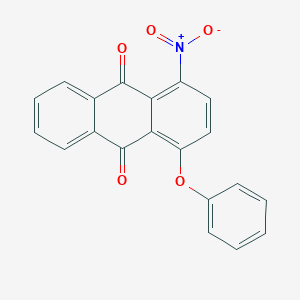
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)
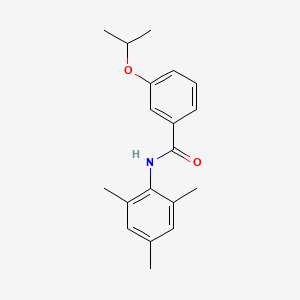
![N-[(1S,2R)-2-aminocyclobutyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5438908.png)

